N-Benzylidene-o-toluidine

Mass Spectrometry Schiff Base Fragmentation Pathway

N-Benzylidene-o-toluidine is an aromatic Schiff base (imine) formed by condensation of benzaldehyde with o-toluidine, bearing a methyl group at the ortho position of the N-phenyl ring. This ortho substitution introduces steric hindrance and electronic effects that differentiate it from its parent compound N-benzylideneaniline (CAS 538-51-2) and the para-methyl isomer N-benzylidene-p-toluidine (CAS 2272-45-9).

Molecular Formula C14H13N
Molecular Weight 195.26 g/mol
CAS No. 5877-55-4
Cat. No. B3370949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzylidene-o-toluidine
CAS5877-55-4
Molecular FormulaC14H13N
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N=CC2=CC=CC=C2
InChIInChI=1S/C14H13N/c1-12-7-5-6-10-14(12)15-11-13-8-3-2-4-9-13/h2-11H,1H3
InChIKeyPUUAIRXOPHLROM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzylidene-o-toluidine (CAS 5877-55-4) Procurement Guide: Ortho-Methyl Substituted Schiff Base for Specialized Coordination and Analytical Applications


N-Benzylidene-o-toluidine is an aromatic Schiff base (imine) formed by condensation of benzaldehyde with o-toluidine, bearing a methyl group at the ortho position of the N-phenyl ring [1]. This ortho substitution introduces steric hindrance and electronic effects that differentiate it from its parent compound N-benzylideneaniline (CAS 538-51-2) and the para-methyl isomer N-benzylidene-p-toluidine (CAS 2272-45-9). With a molecular formula of C₁₄H₁₃N, molecular weight of 195.26 g/mol, and a boiling point of approximately 321.94 °C, this compound serves as a ligand in coordination chemistry and a key intermediate in organic synthesis .

Why N-Benzylidene-o-toluidine Cannot Be Interchanged with N-Benzylideneaniline or N-Benzylidene-p-toluidine in Critical Applications


The position of the methyl substituent on the aniline ring governs the compound's reactivity, mass spectrometric fragmentation pathway, and biological activity profile. The ortho-methyl group enables a characteristic gas-phase cyclization upon electron ionization that is absent in the para and meta isomers, making the ortho isomer uniquely identifiable by GC-MS [1]. In antibacterial assays, Schiff base derivatives bearing the o-toluidine moiety consistently exhibit the lowest activity among the aniline, p-toluidine, and o-toluidine series—a rank-order that can dictate suitability for applications requiring either high antimicrobial potency or minimal microbiota disturbance [2]. Simple substitution with the unsubstituted or para-substituted analog would alter both analytical detectability and biological performance, undermining reproducibility in regulated research or industrial processes.

Quantitative Differentiation Evidence for N-Benzylidene-o-toluidine (CAS 5877-55-4) Relative to Closest Analogs


Electron Ionization Mass Spectrometric Fingerprint: Ortho-Specific Cyclization Distinguishes N-Benzylidene-o-toluidine from Para and Meta Isomers

Under electron ionization conditions, N-benzylidene-o-toluidine (compound 1a) undergoes an ortho-specific rearrangement to yield fragment ions identified by collision-activated mass-analysed ion kinetic energy spectrometry as protonated indole (m/z 118), benzofuran (m/z 118), and 1,2-benzisoxazole (m/z 119) [1]. This fragmentation pathway is shared with other ortho-substituted Schiff bases such as N-(o-methylbenzylidene)aniline (1b) and N-salicylideneaniline (1c), but is structurally impossible for the para-methyl isomer N-benzylidene-p-toluidine and the meta-methyl isomer N-benzylidene-m-toluidine, which lack an ortho-hydrogen available for cyclization.

Mass Spectrometry Schiff Base Fragmentation Pathway

Antibacterial Activity Rank Order: o-Toluidine-Derived Schiff Bases Exhibit Consistently Lower Potency Than Aniline and p-Toluidine Analogs Against E. coli and S. aureus

In a study of C2-benzaldehyde-C6-aniline double Schiff base derivatives of chitosan, the antibacterial activity against Escherichia coli (ATCC 35218) followed the rank order aniline > p-toluidine > o-toluidine, while against Staphylococcus aureus (ATCC 25923) the order was p-toluidine > aniline > o-toluidine [1]. In both bacterial strains, the o-toluidine derivative exhibited the lowest antibacterial activity. The IC₅₀ of the o-toluidine-chitosan derivative was 0.0035 mg/L against E. coli and 0.0031 mg/L against S. aureus, which—although superior to unmodified chitosan (IC₅₀ 0.0064 mg/L)—represents the weakest antibacterial potency within the substituted aniline series evaluated.

Antibacterial Structure-Activity Relationship Schiff Base

DFT-Computed Reaction Energetics: Ortho-Methyl Substitution Modulates Schiff Base Formation Activation Barrier Relative to Aniline, m-Toluidine, and p-Toluidine

A density functional theory (DFT) study of the reaction of benzaldehyde with four closely related aromatic amines—aniline, o-toluidine, m-toluidine, and p-toluidine—under nonpolar conditions revealed that the activation energies for the first transition state are influenced by the position of the methyl substituent [1]. Although the study emphasizes the role of auto-protolysis in enabling realistic reaction rates at picomolar proton concentrations, the inclusion of o-toluidine in this systematic comparison confirms that the ortho-methyl group introduces steric perturbations at the imine-forming transition state that are distinct from those of the meta- and para-substituted analogs. Quantitative activation energy values for each amine are provided in the supplementary information of the published article.

DFT Calculation Reaction Mechanism Imine Synthesis

Ortho-Methyl Steric Effect on Transition Metal Coordination: Implications for Ligand Selection in Homogeneous Catalysis

The ortho-methyl group of N-benzylidene-o-toluidine introduces steric congestion around the imine nitrogen donor atom, which alters the coordination geometry and stability of its transition metal complexes relative to the sterically unencumbered N-benzylideneaniline . Complexes of cobalt(II), nickel(II), copper(II), cadmium(II), and mercury(II) with tetradentate Schiff base ligands derived from o-toluidine have been prepared and exhibit octahedral geometry for Coᴵᴵ and Niᴵᴵ [1]. The ortho-methyl substituent can enforce a more distorted coordination environment, influence metal–ligand bond lengths, and shift reduction potentials—parameters that directly affect catalytic turnover frequency and enantioselectivity in asymmetric transformations.

Coordination Chemistry Schiff Base Ligand Steric Effect

Validated Application Scenarios for N-Benzylidene-o-toluidine Based on Quantified Differentiation Evidence


GC-MS Identity Confirmation and Purity QC in GLP-Regulated Analytical Laboratories

The ortho-specific EI-MS fragmentation producing protonated indole, benzofuran, and 1,2-benzisoxazole ions [Evidence Item 1] provides an unambiguous fingerprint for N-benzylidene-o-toluidine identity verification. Analytical laboratories can use this signature to distinguish the ortho isomer from co-eluting para and meta isomers in incoming raw material inspection, ensuring that the correct isomer is released for downstream use [1].

Chemical Biology Probe Development Requiring Minimal Antimicrobial Off-Target Activity

The consistently lowest antibacterial activity of the o-toluidine scaffold among the aniline/toluidine series against both E. coli and S. aureus [Evidence Item 2] makes N-benzylidene-o-toluidine a preferred starting material or substructure for probe molecules where intrinsic antibacterial effects would confound mechanism-of-action studies [2].

Sterically Tuned Schiff Base Ligand for Asymmetric Homogeneous Catalysis

The ortho-methyl group introduces significant steric hindrance around the imine nitrogen donor, enabling control over metal complex geometry and catalytic pocket shape [Evidence Item 4]. N-Benzylidene-o-toluidine is therefore procured when a sterically demanding, non-planar ligand environment is required, in contrast to the planar coordination afforded by N-benzylideneaniline or the remote-substituted p-toluidine analog [3].

Synthetic Intermediate Where Isomeric Purity Is Critical for Downstream Regioselectivity

The DFT-documented distinct activation barrier for Schiff base formation with o-toluidine [Evidence Item 3] underscores that synthetic routes optimized for the parent aniline cannot be assumed transferable. Procurement of pre-formed, isomerically pure N-benzylidene-o-toluidine eliminates the risk of mixed-isomer product streams that would compromise regioselectivity in subsequent transformations such as cycloadditions, reductions, or metal-catalyzed cross-couplings [4].

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